molecular formula C16H13ClN2OS2 B4051771 5-(4-chlorobenzylidene)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4051771
M. Wt: 348.9 g/mol
InChI Key: JCBBOXRTFPEZBJ-NTEUORMPSA-N
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Description

5-(4-chlorobenzylidene)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0157831 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Thiazolidin-4-one derivatives have been synthesized and evaluated for their antitumor activities. The synthesis involves the transformation of chloroacetamide derivatives with NH4SCN and subsequent condensation, leading to compounds with potential antitumor properties. These compounds have undergone geometry optimizations, which agree well with experimental data, highlighting their potential as therapeutic agents in cancer treatment (Hamama, Ibrahim, & Zoorob, 2017).

Antimicrobial Applications

Linked heterocyclic compounds containing the thiazolidin-4-one framework have been synthesized and assessed for their antimicrobial efficacy. These compounds exhibit significant inhibitory activity against various Gram-positive and Gram-negative bacteria as well as fungi, showcasing their potential as potent antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives have been synthesized and their in vivo anticancer and antiangiogenic effects evaluated against transplantable mouse tumors. These compounds have shown to significantly reduce tumor volume and cell number, and inhibit tumor-induced angiogenesis, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Synthesis of 1,4-Dihydropyridine Derivatives

Thiazolidin-4-one derivatives have also been utilized in the synthesis of 1,4-dihydropyridine derivatives, which are important for their various pharmacological activities. These syntheses involve reactions with primary amines and demonstrate the versatility of thiazolidin-4-one derivatives in organic synthesis (Stanovnik et al., 2002).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis have been conducted on thiazolidin-4-one derivatives, providing insights into their molecular geometry and intermolecular interactions. These studies support the potential of thiazolidin-4-one derivatives in the design of new compounds with desired biological activities (Khelloul et al., 2016).

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-(2,5-dimethylpyrrol-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-3-4-11(2)18(10)19-15(20)14(22-16(19)21)9-12-5-7-13(17)8-6-12/h3-9H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBOXRTFPEZBJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzylidene)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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